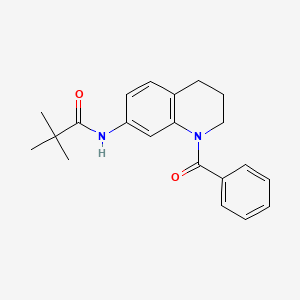![molecular formula C19H24ClN3O3 B6559491 3-[(4-chlorophenyl)methyl]-8-(2,2-dimethylpropanoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione CAS No. 1021211-46-0](/img/structure/B6559491.png)
3-[(4-chlorophenyl)methyl]-8-(2,2-dimethylpropanoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione
カタログ番号:
B6559491
CAS番号:
1021211-46-0
分子量:
377.9 g/mol
InChIキー:
ZBXWVDMMDCKUFP-UHFFFAOYSA-N
注意:
研究専用です。人間または獣医用ではありません。
在庫あり
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound seems to be a derivative of 3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate . This parent compound has been synthesized and studied for its potential as an inhibitor of colon cancer cells .
Synthesis Analysis
The parent compound, methyl-3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate, was synthesized and then modified to create a series of 24 compounds . The synthesis involved saponification and hydrazinolysis of the model ester to afford the corresponding acid and hydrazide .Molecular Structure Analysis
The structure of the prepared methyl 3-aryl-3-(4-chlorophenyl)-2,2-dimethylpropanoate was confirmed based on 1H and 13C NMR spectral and physicochemical analysis .Chemical Reactions Analysis
The model ester was transformed into the corresponding trichloroacetimidate or acetate by the reaction with trichloroacetonitrile and acetic anhydride . Other derivatives were obtained through various reactions, including DCC and azide coupling methods .作用機序
将来の方向性
特性
IUPAC Name |
3-[(4-chlorophenyl)methyl]-8-(2,2-dimethylpropanoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24ClN3O3/c1-18(2,3)15(24)22-10-8-19(9-11-22)16(25)23(17(26)21-19)12-13-4-6-14(20)7-5-13/h4-7H,8-12H2,1-3H3,(H,21,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBXWVDMMDCKUFP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)N1CCC2(CC1)C(=O)N(C(=O)N2)CC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
迅速なお問い合わせ
カテゴリー
最も閲覧された
N-(4-acetylphenyl)-2-({3-cyclopropyl-4-oxo-7-phenyl-3H,...
Cat. No.: B6559408
CAS No.: 1021221-47-5
N-(4-acetylphenyl)-2-({4-amino-5-[(5-chlorothiophen-2-y...
Cat. No.: B6559414
CAS No.: 1021217-71-9
N-(4-acetylphenyl)-2-{[1-({[(4-chlorophenyl)methyl]carb...
Cat. No.: B6559415
CAS No.: 921802-78-0
N-(4-acetylphenyl)-2-{[1-({[(4-fluorophenyl)methyl]carb...
Cat. No.: B6559421
CAS No.: 921802-12-2
![N-(4-acetylphenyl)-2-({3-cyclopropyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B6559408.png)
![N-(4-acetylphenyl)-2-({4-amino-5-[(5-chlorothiophen-2-yl)sulfonyl]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B6559414.png)
![N-(4-acetylphenyl)-2-{[1-({[(4-chlorophenyl)methyl]carbamoyl}methyl)-5-(hydroxymethyl)-1H-imidazol-2-yl]sulfanyl}acetamide](/img/structure/B6559415.png)
![N-(4-acetylphenyl)-2-{[1-({[(4-fluorophenyl)methyl]carbamoyl}methyl)-5-(hydroxymethyl)-1H-imidazol-2-yl]sulfanyl}acetamide](/img/structure/B6559421.png)
![N-(4-acetylphenyl)-2-{5-methoxy-4-oxo-2-[(piperidin-1-yl)methyl]-1,4-dihydropyridin-1-yl}acetamide](/img/structure/B6559437.png)
![N-(3-acetylphenyl)-2-{[2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamide](/img/structure/B6559455.png)
![N-(3-acetylphenyl)-2-({2-phenylpyrazolo[1,5-a]pyrazin-4-yl}sulfanyl)acetamide](/img/structure/B6559456.png)
![N-(3-acetylphenyl)-2-({3-cyclopropyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B6559460.png)
![N-(3-acetylphenyl)-3-(4-chlorophenyl)-5-methyl-2,4-dioxo-1H,2H,3H,4H,5H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B6559474.png)
![8-(2,2-dimethylpropanoyl)-3-(2-phenoxyethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B6559481.png)
![8-(2,2-dimethylpropanoyl)-3-(2-phenylethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B6559483.png)
![8-(2,2-dimethylpropanoyl)-3-[(4-fluorophenyl)methyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B6559493.png)
![N-[1-(4-methoxybenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2,2-dimethylpropanamide](/img/structure/B6559504.png)

